molecular formula C9H15BrO B6234613 2-bromo-8-oxaspiro[4.5]decane CAS No. 2763758-35-4

2-bromo-8-oxaspiro[4.5]decane

Cat. No. B6234613
CAS RN: 2763758-35-4
M. Wt: 219.1
InChI Key:
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Description

2-Bromo-8-oxaspiro[4.5]decane is an organic compound and a member of the oxaspirodecane family of compounds. It is a colorless liquid with a boiling point of 170°C and a melting point of -68°C. It is soluble in water, methanol, and ethanol. This compound is used in a variety of scientific and industrial applications, including synthetic organic chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

2-Bromo-8-oxaspiro[4.5]decane has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as a ligand in coordination chemistry, and as a solvent in chromatography. It is also used to prepare a variety of other compounds, including polyesters, polyamides, and polyurethanes.

Mechanism of Action

2-Bromo-8-oxaspiro[4.5]decane is an organobromide compound that can act as a catalyst in organic reactions. It acts as a Lewis acid, which can activate the electrophilic centers of reactants and promote the formation of new bonds.
Biochemical and Physiological Effects
This compound is an organobromide compound and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Bromo-8-oxaspiro[4.5]decane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high boiling point and low volatility. It is also soluble in a variety of organic solvents, making it easy to use in a variety of laboratory applications. However, it is a relatively expensive compound, and its use may be limited by cost.

Future Directions

The potential applications of 2-Bromo-8-oxaspiro[4.5]decane are numerous, and further research is needed to explore its potential uses. Possible future directions for research include the development of new synthetic methods for the preparation of this compound and its derivatives, the development of new catalysts based on this compound, and the use of this compound in the synthesis of new materials. Additionally, further research is needed to explore the potential uses of this compound in pharmaceuticals and materials science.

Synthesis Methods

2-Bromo-8-oxaspiro[4.5]decane can be synthesized by reacting 8-bromooctanoic acid with ethylene oxide in the presence of a base catalyst. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-8-oxaspiro[4.5]decane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Sodium hydroxide", "1,5-dibromopentane", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in the presence of sodium hydroxide to yield 2-bromocyclohexanone.", "Step 2: Reaction of 2-bromocyclohexanone with 1,5-dibromopentane in the presence of sodium borohydride to form 2-(1,5-dibromopentyl)cyclohexanone.", "Step 3: Cyclization of 2-(1,5-dibromopentyl)cyclohexanone with acetic acid to form 2-bromo-8-oxaspiro[4.5]decane.", "Step 4: Purification of the product through recrystallization or column chromatography.", "Step 5: Oxidation of the product with hydrogen peroxide to yield 2-bromo-8-oxaspiro[4.5]decane." ] }

CAS RN

2763758-35-4

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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